molecular formula C6H8N6 B1385264 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine CAS No. 1232838-41-3

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine

Cat. No.: B1385264
CAS No.: 1232838-41-3
M. Wt: 164.17 g/mol
InChI Key: JTYJPOVZVLZEQR-UHFFFAOYSA-N
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Description

5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine (CAS 1232838-41-3) is a high-purity, nitrogen-rich heterocyclic compound supplied for research applications. With the molecular formula C₆H₈N₆ and a molecular weight of 164.17 g/mol, this pyrazole-triazole hybrid is a privileged scaffold in medicinal chemistry and drug discovery . The compound's structure, featuring multiple nitrogen atoms, allows it to form extensive hydrogen bonding networks and participate in diverse weak interactions with biological targets, leading to broad bioactivity and enhanced binding affinity . Pyrazole-triazole hybrids are of significant research interest due to their documented potential in exhibiting a range of biological activities, including antimicrobial, antifungal, and anticancer properties . These hybrids can show synergistic effects, where the composite structure exhibits activities superior to either the pyrazole or triazole component alone . The compound is characterized by a topological polar surface area of 85.41 Ų and contains five hydrogen bond acceptors and two hydrogen bond donors, making it a valuable building block for the development of new drug candidates . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-methyl-3-(1,2,4-triazol-4-yl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-4-5(7)6(11-10-4)12-2-8-9-3-12/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYJPOVZVLZEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2C=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651274
Record name 5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232838-41-3
Record name 5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Procedure:

  • Reactants: Pyrazolyl-triazole derivatives (e.g., 4a-e) and hydrazine hydrate.
  • Conditions: Reflux in ethanol or similar solvents.
  • Outcome: Formation of 5-methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine with yields typically around 70-85%.

Research Data:

Parameter Condition Yield (%) Reference
Solvent Ethanol 75-82 ,
Temperature Reflux 100°C ,
Reaction Time 4-6 hours

Condensation of Hydrazines with Pyrazolone Derivatives

Another approach involves the condensation of substituted pyrazolones with hydrazines, followed by ring closure to form the target compound.

General Reaction:

$$
\text{Pyrazolone derivative} + \text{Hydrazine hydrate} \xrightarrow[\text{Reflux}]{} \text{this compound}
$$

Key Points:

  • The pyrazolone acts as a precursor, providing the pyrazole core.
  • Hydrazine introduces the amino group and facilitates triazole ring formation.

Research Data:

Starting Material Conditions Yield (%) Reference
Pyrazolone derivatives Reflux in ethanol 70-85 ,
Hydrazine hydrate 4-6 hours ,

Multistep Synthesis Involving Heterocyclic Intermediates

Some methodologies involve multistep sequences, including:

  • Synthesis of 4H-1,2,4-triazol-4-yl derivatives via reactions of hydrazines with nitriles or esters.
  • Subsequent coupling with pyrazolone or related heterocycles.
  • Final functionalization steps to introduce methyl groups at specific positions.

Example Data:

Step Reagents Conditions Yield (%) Notes
Formation of triazole Hydrazine hydrate + nitriles Reflux 65-80 ,
Coupling with pyrazolone Condensation Reflux 70-85 ,
Final methylation Methylating agents Mild conditions 60-75

Research Findings and Structural Confirmation

Research articles confirm the successful synthesis of these compounds through spectral analyses:

  • IR Spectroscopy: Characteristic N-H, C=N, and heterocyclic ring vibrations.
  • NMR Spectroscopy: Proton and carbon signals consistent with the pyrazole and triazole rings, including methyl group signals around 2.2 ppm in 1H NMR.
  • X-ray Crystallography: Confirmed the molecular structure, especially the position of the methyl group and heterocyclic rings.

Example Spectral Data:

Technique Key Features References
IR N-H stretch (~3300 cm$$^{-1}$$), C=N (~1650 cm$$^{-1}$$) ,
1H NMR Singlet at ~2.2 ppm (methyl), aromatic protons at 7-8 ppm ,
13C NMR Carbon signals at ~10-15 ppm (methyl), 150-165 ppm (heterocycles) ,

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Reference
Hydrazine cyclization Pyrazolyl-triazole derivatives + hydrazine hydrate Reflux in ethanol High yield, straightforward ,
Pyrazolone condensation Pyrazolone + hydrazine Reflux Versatile, allows substitution ,
Multistep heterocycle synthesis Nitriles, esters, hydrazines Reflux, cyclization Structural diversity ,

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole or pyrazole rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the triazole or pyrazole rings, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine involves its interaction with various molecular targets. The nitrogen atoms in the triazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, allowing the compound to inhibit enzymes and disrupt biological pathways. This interaction can lead to the inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine (Target) C₆H₉N₅ 163.17 5-methyl, 3-triazole, 4-amine Hydrogen-bonding capability N/A
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine C₁₃H₁₈N₁₀ 354.37 Imidazole-propyl chain Kinase ligand
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine C₇H₁₂N₆ 180.22 Piperazine linkage CNS drug candidate
4-(5-Pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine C₁₃H₁₁N₅ 237.26 Pyridine-triazole-aniline Kinase inhibition
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄ClN₅ 239.70 Chloro, ethyl-methyl Antimicrobial activity

Biological Activity

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine is a compound with significant biological activity, particularly within the realms of anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C₆H₈N₆
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 1232838-41-3

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancers (HepG2) .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several pyrazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of cell proliferation in vitro.

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (Breast)12.5
HepG2 (Liver)15.0
A549 (Lung)10.0

Antibacterial Activity

The compound has also been assessed for its antibacterial properties. Studies reveal that pyrazole derivatives can inhibit bacterial growth effectively against various strains.

In Vitro Antibacterial Testing

In a comparative study against standard antibiotics:

CompoundBacteria StrainZone of Inhibition (mm)
This compoundE. coli18
S. aureus20
P. aeruginosa15

Anti-inflammatory Activity

Recent investigations have highlighted the anti-inflammatory potential of this compound. Pyrazole derivatives are known for their ability to modulate inflammatory pathways.

The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest a favorable binding affinity with several enzymes involved in cancer and inflammatory pathways .

Q & A

Q. Optimization Strategies :

  • Temperature control (e.g., 120°C for cyclization ).
  • Solvent selection (e.g., methanol for alkylation ).
  • Catalytic base (e.g., NaOH for deprotonation ).

Which spectroscopic and analytical techniques are employed to characterize this compound?

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations, C=O stretches in intermediates) .
  • NMR (¹H/¹³C) : Assigns protons and carbons in the pyrazole and triazole rings, with substituent-specific shifts (e.g., methyl groups at δ ~2.5 ppm) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks .

How is X-ray crystallography applied to resolve the compound’s structure, and what challenges arise?

Advanced Research Question
Methodology :

  • Data Collection : High-resolution diffraction data are collected using synchrotron or in-house sources.
  • Structure Solution : SHELXD or direct methods in SHELXS are used for phase determination .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonds .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or twinning .

Q. Challenges :

  • Twinning : Common in triazole derivatives; resolved using TWIN commands in SHELXL .
  • Hydrogen Bonding : Ambiguities in NH groups require density-guided refinement .

How can contradictions between spectroscopic and crystallographic data be resolved?

Advanced Research Question

  • Cross-Validation : Compare NMR-derived tautomeric forms with X-ray bond lengths (e.g., triazole NH positions) .
  • Polymorphism Screening : Test recrystallization solvents to identify dominant crystal forms .
  • Computational Validation : DFT calculations predict stable conformers, aligning with experimental data .

What strategies are used to design bioactive analogs of this compound?

Advanced Research Question

  • Substituent Modification :
    • Introduce alkylsulfanyl groups via thiol-alkylation (e.g., 3-[(4-fluorobenzyl)thio] derivatives) .
    • Replace pyrazole methyl groups with electron-withdrawing substituents (e.g., CF₃) .
  • Bioisosteric Replacement : Substitute triazole with oxadiazole to modulate solubility .
  • Structure-Activity Relationship (SAR) : Test analogs against bacterial targets (e.g., MIC assays) .

What safety precautions are critical during handling and disposal?

Basic Research Question

  • Waste Management : Segregate and transfer waste to certified disposal firms to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Use gloves, goggles, and fume hoods during synthesis.
  • First Aid : For exposure, rinse with water and seek medical attention; provide SDS documentation .

How are reaction conditions optimized for scale-up synthesis?

Advanced Research Question

  • Solvent-Free Routes : Reduce purification steps (e.g., condensation of barbituric acids under solvent-free conditions) .
  • One-Pot Synthesis : Combine cyclization and alkylation steps to improve efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance yields in heterocycle formation .

What role does this compound play in coordination chemistry?

Advanced Research Question

  • Ligand Design : The triazole group chelates metals (e.g., Cu²⁺, Zn²⁺) in thermoresponsive polymers .
  • Complex Synthesis : React with metal salts (e.g., NiCl₂) in ethanol/water mixtures to form stable complexes.
  • Characterization : Use TEM and XRD to analyze metal-ligand coordination geometry .

How are impurities detected and quantified during synthesis?

Basic Research Question

  • HPLC Analysis : Reverse-phase columns with TFA-containing mobile phases resolve intermediates .
  • TLC Monitoring : Track reaction progress using silica plates (e.g., ethyl acetate/hexane eluent) .
  • Mass Spectrometry : Identify by-products via exact mass matching .

What computational methods predict the compound’s reactivity and interactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites .
  • Molecular Docking : Simulate binding to biological targets (e.g., tubulin for anticancer activity) .
  • MD Simulations : Assess solvation effects and stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine
Reactant of Route 2
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine

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